molecular formula C10H15NO2 B8382161 N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride CAS No. 92188-54-0

N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride

Cat. No.: B8382161
CAS No.: 92188-54-0
M. Wt: 181.23 g/mol
InChI Key: FRVVGSSZWOOTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride is a chemical compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride typically involves the reaction of 4-methoxyphenylacetonitrile with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through recrystallization or chromatography techniques to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in the presence of a suitable base or acid catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)hydroxylamine
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a methoxyphenyl group and a hydroxylamine moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

92188-54-0

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)propan-2-yl]hydroxylamine

InChI

InChI=1S/C10H15NO2/c1-8(11-12)7-9-3-5-10(13-2)6-4-9/h3-6,8,11-12H,7H2,1-2H3

InChI Key

FRVVGSSZWOOTGV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

23.7 g (0.13 mol) of 4-methoxyphenylacetone oxime were dissolved in 200 ml of methanol and the solution was brought to pH 3 with dilute hydrochloric acid. 8.3 g (0.13 mol) of NaBH3CN were then introduced in portions, the pH being kept at 3 by simultaneous addition of dilute hydrochloric acid. The mixture was subsequently stirred overnight at room temperature, the pH was brought to 1 with hydrochloric acid and the mixture was evaporated. The aqueous residue was extracted with methylene chloride (3×100 ml). The combined organic phases were washed with water (3×25 ml), dried over Na2SO4 and evaporated. Yield 23.3 g (80% of theory), melting point 124° C.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
N-(2-(4-Methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.